4-(5-Chlorothiophen-2-yl)thian-4-ol

Drug Metabolism Toxicophore Screening CYP450 Bioactivation

4-(5-Chlorothiophen-2-yl)thian-4-ol is a sulfur-containing heterocyclic compound from the thian-4-ol class, featuring a chlorinated thiophene ring at the 5-position. It is primarily utilized as a research chemical and a building block in the synthesis of more complex molecular architectures.

Molecular Formula C9H11ClOS2
Molecular Weight 234.8 g/mol
Cat. No. B8081157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chlorothiophen-2-yl)thian-4-ol
Molecular FormulaC9H11ClOS2
Molecular Weight234.8 g/mol
Structural Identifiers
SMILESC1CSCCC1(C2=CC=C(S2)Cl)O
InChIInChI=1S/C9H11ClOS2/c10-8-2-1-7(13-8)9(11)3-5-12-6-4-9/h1-2,11H,3-6H2
InChIKeyQCFAJCWLYUEGNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(5-Chlorothiophen-2-yl)thian-4-ol as a Specialized Research Intermediate


4-(5-Chlorothiophen-2-yl)thian-4-ol is a sulfur-containing heterocyclic compound from the thian-4-ol class, featuring a chlorinated thiophene ring at the 5-position. It is primarily utilized as a research chemical and a building block in the synthesis of more complex molecular architectures. Its molecular formula is C9H11ClOS2 with a molecular weight of 234.8 g/mol. The core distinction of this compound lies in the combination of a saturated thiane ring bearing a chiral tertiary alcohol with a halogenated heteroaromatic system.

The Risk of Unverified Substitution for Chlorothiophene-Thiane Hybrid Scaffolds


This compound integrates a halogenated thiophene with a saturated, chiral thian-4-ol core. Generic substitution based solely on the thiophene or thiane substructure is technically invalid. The presence and position of the chlorine atom critically modulates the electronic character and metabolic liability of the thiophene ring, as α-chlorothiophenes are known to undergo oxidative bioactivation via cytochrome P450 enzymes, forming reactive electrophilic species [1]. Simultaneously, the tertiary alcohol on the thiane ring introduces a stereocenter and hydrogen-bonding capability absent in planar, fully aromatic biheteroaryl analogs . Replacing this compound with a non-halogenated version or a different regioisomer would fundamentally alter both its reactivity and potential biological interaction profile.

Quantitative Differentiation Evidence for 4-(5-Chlorothiophen-2-yl)thian-4-ol


Metabolic Activation Risk: α-Chlorothiophene vs. Non-Halogenated Thiophene

The 5-chlorothiophene moiety in the target compound is a structural alert for oxidative bioactivation. In a class-level study, 4 out of 5 tested α-chlorothiophenes formed NADPH-dependent glutathione (GSH) adducts in human liver microsomes, confirming metabolic activation to electrophilic species. While specific quantitative data for 4-(5-Chlorothiophen-2-yl)thian-4-ol is not available, this class-level inference distinguishes it from 4-(thiophen-2-yl)thian-4-ol, which lacks the halogen and is predicted to have a lower bioactivation risk [1].

Drug Metabolism Toxicophore Screening CYP450 Bioactivation

Three-Dimensional Scaffold Topology vs. Planar Biheteroaryl Analogs

The thian-4-ol component delivers a non-planar, chiral tertiary alcohol center, contrasting with fully aromatic thiophene-thiazole or bis-thiophene analogs like 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine, which are flat and achiral. This three-dimensionality enables depth penetration into protein pockets unattainable by flat heteroaromatic systems [1]. The aliphatic sulfide linkage further differentiates it from rigid biaryl ether or amine linkers.

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Synthetic Utility as a Genuine Building Block vs. Pre-Assembled Complex Analogs

The tertiary alcohol handle enables further functionalization—etherification, esterification, or oxidation to a sulfoxide/sulfone—without cleaving the chlorothiophene-thiane core . This contrasts with pre-closed thiophene-thiazole hybrids that offer fewer diversification points for late-stage modification [1].

Synthetic Chemistry Chemical Biology Tool Compound Synthesis

Specialized Application Scenarios for 4-(5-Chlorothiophen-2-yl)thian-4-ol


Reactive Metabolite Liability Screening in Drug Discovery

The specific 5-chlorothiophene toxicophore in this compound makes it a model substrate for evaluating CYP450-mediated bioactivation in drug candidates. Medicinal chemistry teams can use it as a positive control or a core scaffold to explore structure-metabolism relationships aimed at mitigating reactive metabolite formation, as established by class-level GSH adduct studies [1].

Diversity-Oriented Synthesis (DOS) and Fragment-Based Library Construction

As a non-planar, sp3-enriched building block with a stereocenter, the compound is well-suited for generating three-dimensional fragment libraries. Its orthogonal reactivity allows late-stage diversification via the hydroxyl group and the sulfide, enabling the rapid exploration of chemical space around a saturated heterocyclic core as promoted by 'Escape from Flatland' medicinal chemistry principles [1].

Chemical Probe Development for Target Engagement Studies

The convergent functional groups—a halogenated aromatic ring for potential halogen bonding and a hydroxyl group for affinity labeling or bioconjugation—make this scaffold valuable for developing chemical probes. It can serve as a precursor to activity-based protein profiling (ABPP) probes requiring a balance of hydrophobic recognition elements and a modifiable linker attachment point.

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